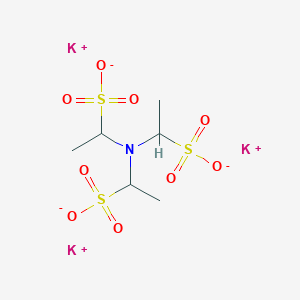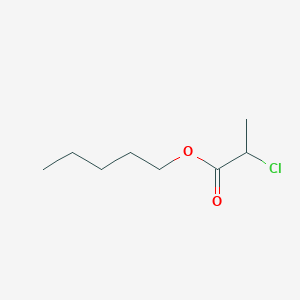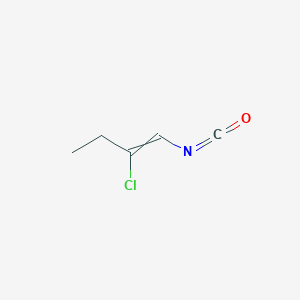
Ethanesulfonic acid, 1,1',1''-nitrilotris-, tripotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanesulfonic acid, 1,1’,1’'-nitrilotris-, tripotassium salt: is a chemical compound with the molecular formula C6H15NO9S3.3K . It is a derivative of ethanesulfonic acid, where three ethanesulfonic acid molecules are bonded to a central nitrogen atom, and the resulting compound is neutralized with three potassium ions. This compound is known for its solubility in water and its applications in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethanesulfonic acid, 1,1’,1’'-nitrilotris-, tripotassium salt typically involves the reaction of ethanesulfonic acid with a nitrogen-containing compound, followed by neutralization with potassium hydroxide. One common method involves the use of bis(2-hydroxyethyl)disulfide and hydrogen peroxide in the presence of a catalyst to form the intermediate ethanesulfonic acid, which is then reacted with a nitrogen source to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanesulfonic acid, 1,1’,1’'-nitrilotris-, tripotassium salt can undergo various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonate esters or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to form reduced sulfur-containing products.
Substitution: The sulfonic acid groups can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or can be used.
Substitution: Reagents like or are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate esters, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, ethanesulfonic acid, 1,1’,1’'-nitrilotris-, tripotassium salt is used as a catalyst in various organic reactions, including alkylation and polymerization reactions .
Biology: In biological research, this compound is used as a buffer in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: In medicine, it is used in pharmaceutical formulations as a stabilizer and solubilizing agent for certain drugs.
Industry: In industrial applications, it is used in the production of biodiesel from acidic crude palm oil and as an additive in electroplating solutions .
Mécanisme D'action
The mechanism of action of ethanesulfonic acid, 1,1’,1’'-nitrilotris-, tripotassium salt involves its ability to stabilize and solubilize various compounds. The sulfonic acid groups can interact with other molecules through hydrogen bonding and ionic interactions, enhancing the solubility and stability of the target compounds. The potassium ions help to neutralize the charge and improve the overall solubility in aqueous solutions .
Comparaison Avec Des Composés Similaires
Ethanesulfonic acid: A simpler compound with a single sulfonic acid group.
Methanesulfonic acid: Another sulfonic acid with a shorter carbon chain.
Benzenesulfonic acid: An aromatic sulfonic acid with different chemical properties.
Uniqueness: Ethanesulfonic acid, 1,1’,1’'-nitrilotris-, tripotassium salt is unique due to its three sulfonic acid groups bonded to a central nitrogen atom, providing multiple sites for interaction and stabilization. This makes it particularly useful in applications requiring high solubility and stability, such as in biochemical assays and pharmaceutical formulations .
Propriétés
Numéro CAS |
84195-68-6 |
|---|---|
Formule moléculaire |
C6H12K3NO9S3 |
Poids moléculaire |
455.7 g/mol |
Nom IUPAC |
tripotassium;1-[bis(1-sulfonatoethyl)amino]ethanesulfonate |
InChI |
InChI=1S/C6H15NO9S3.3K/c1-4(17(8,9)10)7(5(2)18(11,12)13)6(3)19(14,15)16;;;/h4-6H,1-3H3,(H,8,9,10)(H,11,12,13)(H,14,15,16);;;/q;3*+1/p-3 |
Clé InChI |
WLIOXCBCKHVPLL-UHFFFAOYSA-K |
SMILES canonique |
CC(N(C(C)S(=O)(=O)[O-])C(C)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















